molecular formula C15H14N2O3S2 B2817083 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 895452-10-5

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2817083
CAS No.: 895452-10-5
M. Wt: 334.41
InChI Key: WHIRDAKJGJMYHI-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . They have also been studied for their antibacterial activity .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Docking Studies

    This compound has been synthesized as part of a study on 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, demonstrating its potential in chemical synthesis and docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Crystal Structure and Spectroscopic Analysis

    In related research, the synthesis of thiophene derivatives like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been achieved, allowing detailed crystal structure and spectroscopic analysis (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Biomedical Applications

  • Antimicrobial Evaluation: A study on related compounds, focusing on the antimicrobial properties and molecular docking studies, contributes to understanding the biomedical applications of such compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Chemical Interactions and Properties

  • Chemosensor Development

    Research has been conducted on similar compounds for the development of chemosensors for anions like cyanide, showcasing their potential in analytical chemistry (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

  • Solvent Effect on Spectral Properties

    Studies have examined the solvent effects on absorption and fluorescence spectra of biologically active carboxamides, which could inform the understanding of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide's properties in various environments (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without the side effects, has become a primary objective of medicinal chemists . The search for new anticancer agents which can selectively target the tumor cells is today’s target of cancer therapy and is a never-ending process .

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-17-9-7-10(19-2)11(20-3)8-13(9)22-15(17)16-14(18)12-5-4-6-21-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIRDAKJGJMYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CS3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.